5-Chloro-2-benzothiazolinone
Overview
Description
Chlorobenzothiazolinone is an organic compound with the molecular formula C₇H₄ClNOS and a molar mass of 185.63 g/mol . It appears as a white crystalline solid and is known for its low solubility in water but high solubility in common organic solvents . This compound is stable to air and photogrammetry, making it a valuable intermediate in organic synthesis . It is often used to prepare other nitrogen-containing fungicides, antibiotics, fluorescent dyes, polymer materials, and drugs .
Mechanism of Action
Target of Action
5-Chloro-2-benzothiazolinone is an active compound used in various biochemical studies . .
Mode of Action
It is known to be an active compound that can be used for various biochemical studies
Biochemical Pathways
As an active compound, it is used in various biochemical studies
Result of Action
Biochemical Analysis
Biochemical Properties
It is known that benzothiazolinones can react via an SN1 pathway, via the resonance stabilised carbocation .
Molecular Mechanism
It is known that benzothiadiazoles can undergo a novel metabolic pathway .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that benzothiadiazoles can undergo a novel metabolic pathway .
Preparation Methods
Chlorobenzothiazolinone can be synthesized through the reaction of benzothiazoline dione with chlorobenzene . The specific synthetic steps include:
Reaction of Benzothiazoline Dione with Chlorobenzene: This involves heating the reactants under controlled conditions to facilitate the formation of chlorobenzothiazolinone.
Crystallization and Purification: The product is then purified through crystallization to obtain the desired compound in its pure form.
Industrial production methods often involve similar steps but on a larger scale, with additional purification processes to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Chlorobenzothiazolinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance the reaction rates. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Chlorobenzothiazolinone has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of polymer materials and other industrial chemicals.
Comparison with Similar Compounds
Chlorobenzothiazolinone is part of the benzothiazole family, which includes compounds like benzothiazole, 2-aminobenzothiazole, and 2-mercaptobenzothiazole . Compared to these compounds, chlorobenzothiazolinone is unique due to the presence of a chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s stability and make it more effective in certain applications .
Similar Compounds
- Benzothiazole
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 5-Chloro-2-benzothiazolinone
Chlorobenzothiazolinone stands out due to its specific properties and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-chloro-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVHYVKPKWACML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345337 | |
Record name | 5-Chloro-2-benzothiazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20600-44-6 | |
Record name | 5-Chloro-2(3H)-benzothiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20600-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-benzothiazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-1,3-benzothiazol-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be obtained from the single-crystal X-ray analysis of a derivative of 5-Chloro-2-benzothiazolinone?
A1: Single-crystal X-ray analysis of Methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, a derivative formed from the reaction of this compound with methyl acrylate, reveals key structural features []. The analysis shows that the benzothiazole unit in this derivative shares similarities with other related compounds like bis(1,3-benzothiazol-2-yl)disulfide and 2-methylthio-1,3-benzothiazole. Furthermore, the study highlights a specific bond length characteristic: the S1–C7 bond is longer [1.776(3)Å] than the S1–C6 bond [1.742(3)Å]. This difference is attributed to steric interactions within the molecule [].
Q2: Can this compound be used as a starting material to synthesize various classes of organic compounds?
A2: Yes, this compound serves as a versatile building block for synthesizing a range of organic compounds []. For instance, it can react with different reagents to yield carbamates, thiolcarbamates, dithiocarbamates, and thionocarbamates. This reactivity highlights its potential in developing novel compounds with potential applications in various fields.
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